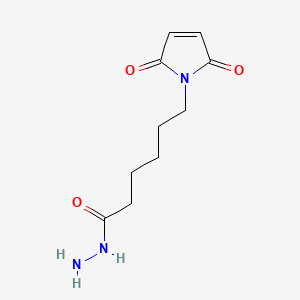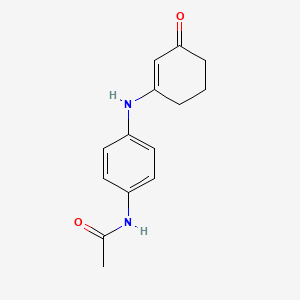
6-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)己酰肼
描述
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyrrole ring and a hydrazide group. The compound has been found to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
科学研究应用
合成和化学反应
6-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)己酰肼及其衍生物参与了一系列化学反应和合成,促进了具有潜在生物和材料应用的新型化合物的开发。例如,苯甲酸酰肼的作用导致吡咯并喹啉三酮再环化生成苯甲酰胺,通过 X 射线分析揭示了复杂的分子结构 (Mashevskaya 等人,2011)。类似地,吡咯并恶唑三酮与邻苯二胺的反应形成喹喔啉酮,显示了该化合物创造复杂杂环结构的多功能性 (Tretyakov & Maslivets,2020)。
材料科学和聚合物研究
在材料科学中,该化合物用作具有独特性能的聚合物的构建块。一项研究重点介绍了它在合成光致发光共轭聚合物中的应用,由于其强光致发光和高光化学稳定性,在电子学中展示了潜在应用 (Beyerlein & Tieke,2000)。此外,已经合成了 4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸的有机锡 (IV) 配合物,提供了对其结构特征和生物应用的见解,进一步拓宽了该化合物的应用范围 (Shahid 等人,2005)。
生物偶联和酶偶联
该化合物的作用延伸到生物偶联,其中其衍生物促进蛋白质和酶的化学选择性偶联,突出了其在生化研究和潜在治疗应用中的重要性。一种异双功能偶联剂的有效合成方法证明了其在为生化研究创建高纯度偶联物中的关键作用 (Reddy 等人,2005)。
生物活性
研究还深入探讨了衍生物的生物活性,例如对显示出抗分枝杆菌特性的新型吡咯类似物的研究,强调了该化合物在药学和抗结核药物开发工作中的相关性 (Joshi 等人,2017)。
生化分析
Biochemical Properties
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide plays a significant role in biochemical reactions, particularly in its interactions with thiol groups in proteins. It acts as a probe for thiol groups in membrane proteins, facilitating the study of protein structure and function . The compound interacts with enzymes such as thiol proteases, forming covalent bonds that can inhibit enzyme activity. Additionally, it can form adducts with other biomolecules, influencing their biochemical properties and functions.
Cellular Effects
The effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide on various cell types and cellular processes are profound. It influences cell signaling pathways by modifying thiol groups on signaling proteins, which can alter their activity and downstream signaling events . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Furthermore, it can induce oxidative stress in cells by modifying antioxidant enzymes, impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide exerts its effects through covalent binding interactions with thiol groups on proteins . This binding can inhibit or activate enzymes, depending on the specific protein and context. The compound can also induce conformational changes in proteins, affecting their stability and function. Additionally, it can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body. It can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. These transport and distribution properties are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16/h5-6H,1-4,7,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWVFGAAKATOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400225 | |
| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81186-33-6 | |
| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)


![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)


![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)
